molecular formula C11H5ClN4O4S2 B3002623 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865288-21-7

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3002623
CAS No.: 865288-21-7
M. Wt: 356.76
InChI Key: SKZZYQSEIDQRLU-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS: 865288-21-7) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophen-2-yl group and a 5-nitrothiophene-2-carboxamide moiety. Its molecular formula is C₁₁H₅ClN₄O₄S₂, with a molecular weight of 356.76 g/mol . The compound is commercially available at 90% purity for research purposes, with synthesis protocols likely involving carbodiimide-mediated coupling (e.g., HATU/DIEA in DMF) followed by chromatographic purification, as seen in structurally related analogs .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN4O4S2/c12-7-3-1-6(21-7)10-14-15-11(20-10)13-9(17)5-2-4-8(22-5)16(18)19/h1-4H,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZZYQSEIDQRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Compound Overview

  • Chemical Name : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
  • Molecular Formula : C11H5ClN4O4S2
  • Molecular Weight : 356.76 g/mol
  • CAS Number : 865288-21-7

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Notably, it has shown promising activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1).

  • Screening Studies :
    • The compound was subjected to systematic screening using cell-based assays to evaluate its inhibitory effects on the influenza virus.
    • Molecular docking studies indicated strong binding interactions with viral RNA polymerase PB1-PB2 subunits, suggesting a mechanism of action that inhibits viral replication.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Studies :
    • It demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates.
    • The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .

The biological activities of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition :
    • The compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
  • Inflammatory Pathways :
    • It has been shown to attenuate lipopolysaccharide-induced NF-kB activation, indicating potential anti-inflammatory properties .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:

PropertyValue
AbsorptionModerate
DistributionWide tissue distribution
MetabolismHepatic metabolism
ExcretionPrimarily renal
ToxicityLow toxicity observed in preliminary studies

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable characteristics for drug-like properties:

  • Absorption : The compound shows good absorption characteristics.
  • Distribution : It exhibits a wide distribution in biological tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Mainly excreted through renal pathways.
  • Toxicity : Preliminary studies indicate low cytotoxicity at therapeutic concentrations.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide:

  • Antiviral Efficacy :
    • A study demonstrated that derivatives of this compound inhibit viral replication effectively in vitro.
  • Antibacterial Studies :
    • Research indicated that structural modifications enhance antibacterial efficacy against resistant strains of bacteria .
  • Inflammatory Response Modulation :
    • Compounds with similar scaffolds have shown potential in modulating inflammatory responses in various models .

Comparison with Similar Compounds

Substituent Variations in Oxadiazole-Thiophene Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
Target Compound: N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₁H₅ClN₄O₄S₂ 356.76 5-chlorothiophene, nitrothiophene 90% (commercial)
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₁₀N₄O₅S 346.32 4-methoxyphenyl, nitrothiophene Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Trifluoromethyl, methoxyphenyl, thiazole 42% (synthesized)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 367.35 3,5-difluorophenyl, thiazole 99.05% (synthesized)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide C₁₅H₁₁ClN₄O₃S 362.79 5-chlorothiophene, 4-methoxybenzamide Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Core : Replacing the thiazole ring (as in ) with 1,3,4-oxadiazole reduces molecular weight and alters electronic properties, possibly improving membrane permeability .
  • Chlorine vs. Fluorine : The 5-chlorothiophene group in the target compound may confer greater lipophilicity than fluorine-containing analogs (e.g., ), influencing pharmacokinetic properties like absorption and distribution.

Pharmacological Implications (Inferred from Structural Analogs)

For example:

  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity) showed potent activity against Gram-positive bacteria, attributed to nitro group-mediated disruption of bacterial membrane integrity .
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) derivatives have been explored as antifungal agents, with structural similarity to fluconazole analogs .

Q & A

Q. What synthetic strategies are recommended for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?

The synthesis typically involves cyclocondensation of thiophene-carboxylic acid derivatives with hydrazides. For example:

  • Step 1 : React 5-nitrothiophene-2-carboxylic acid with thiosemicarbazide under reflux in POCl₃ to form the oxadiazole ring.
  • Step 2 : Couple the intermediate with 5-chlorothiophene-2-carbaldehyde via nucleophilic substitution. Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane). Cross-validate yields via HPLC and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitro-group orientation. For example, nitro groups in thiophene rings show distinct deshielding in ¹H NMR (~δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm planar oxadiazole-thiophene conjugation (bond angles ~120°) .
  • FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NOE correlations in NMR) require:

  • Multi-technique validation : Compare XRD data with DFT-calculated geometries to resolve stereochemical ambiguities.
  • Dynamic studies : Use variable-temperature NMR to assess conformational flexibility of the oxadiazole ring .

Advanced Research Questions

Q. What methodologies are suitable for evaluating its biological activity in vitro?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track subcellular localization.
  • Dose-response curves : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map transition states and charge distribution on the oxadiazole ring.
  • Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What experimental designs are recommended to assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C (heating rate: 10°C/min) .

Q. How can regioselectivity challenges in functionalizing the oxadiazole ring be addressed?

  • Directing group strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) to bias electrophilic aromatic substitution.
  • Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura reactions with aryl boronic acids .

Q. What advanced spectral techniques resolve ambiguities in nitro-group orientation?

  • 2D NOESY NMR : Detect spatial proximity between nitro groups and adjacent protons.
  • Single-crystal XRD : Compare experimental bond lengths (C–NO₂ ~1.47 Å) with DFT-optimized geometries .

Q. How do stereoisomers or tautomeric forms impact its pharmacological profile?

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10).
  • Tautomer stability assays : Use ¹H NMR in DMSO-d₆ to monitor keto-enol equilibria over 72 hours .

Q. What computational tools are effective for predicting its ADMET properties?

  • Molecular dynamics (MD) simulations : Simulate lipid bilayer penetration (GROMACS) to estimate blood-brain barrier permeability.
  • QSAR modeling : Train models on datasets like ChEMBL to predict CYP450 inhibition .

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